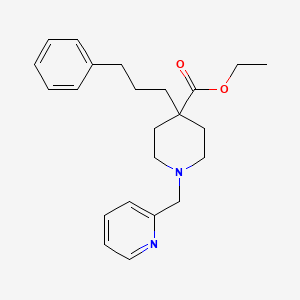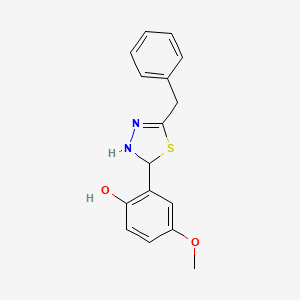![molecular formula C16H25ClN2 B5153661 N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)
N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine, commonly known as NCPP, is a synthetic compound that belongs to the class of psychoactive substances known as stimulants. It was first synthesized in the early 1970s and has since been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of NCPP is not fully understood, but it is believed to act primarily as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake into neurons, leading to increased stimulation of the central nervous system. NCPP may also have other effects on neurotransmitters such as norepinephrine and serotonin, which may contribute to its overall effects.
Biochemical and Physiological Effects:
NCPP has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased stimulation of the central nervous system. This can result in increased alertness, attention, and energy. Additionally, NCPP has been shown to have analgesic properties, which may be due to its effects on the opioid system.
Avantages Et Limitations Des Expériences En Laboratoire
NCPP has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available for purchase from chemical suppliers. Additionally, it has been extensively studied in scientific research, so its effects and mechanisms of action are well understood. However, there are also limitations to its use. NCPP is a psychoactive substance, so it must be handled with care to avoid accidental exposure. Additionally, its effects on the central nervous system can be difficult to control, which may make it challenging to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on NCPP. One area of interest is its potential use as a treatment for ADHD and other conditions that involve decreased alertness and attention. Additionally, further research is needed to fully understand its mechanisms of action and effects on neurotransmitters. Finally, there may be potential for the development of new drugs based on the structure of NCPP that have improved therapeutic properties and fewer side effects.
Méthodes De Synthèse
The synthesis of NCPP involves the reaction of 2-chloro-N-ethyl-N-propylpropan-1-amine with 2-chloroethylbenzene and piperidine. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful temperature control and purification steps to yield pure NCPP. The synthesis method has been well established and is widely used in scientific research.
Applications De Recherche Scientifique
NCPP has been used in scientific research to investigate its potential therapeutic properties. It has been shown to have stimulant effects on the central nervous system, which may be useful in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other conditions that involve decreased alertness and attention. Additionally, NCPP has been shown to have analgesic properties, which may be useful in the treatment of pain.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-11-19-12-8-15(9-13-19)18-10-7-14-5-3-4-6-16(14)17/h3-6,15,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOXRYWXAMVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)


![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)

![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)
![1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)
